6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine and its derivatives represent a class of compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds are characterized by a bicyclic system with a bridgehead nitrogen atom, which is a common feature in many biologically active molecules. The interest in these compounds stems from their potential as enzyme inhibitors, receptor ligands, and anti-infectious agents, making them valuable in the development of new therapeutic agents3.
In medicinal chemistry, the synthesized 6-bromo-imidazo[4,5-b]pyridine derivatives have shown promise as enzyme inhibitors. The molecular docking studies suggest that these compounds could serve as lead compounds for the development of new antibacterial drugs targeting tyrosyl-tRNA synthetase. The binding affinities of these compounds to the enzyme's active site have been quantified, with some derivatives exhibiting significant potency1.
The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been elucidated using single crystal X-ray diffraction. This research provides insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions that stabilize the crystal structure. Such studies are essential for understanding the physical properties of these compounds and can inform the design of materials with specific characteristics2.
The pharmacological properties of imidazo[1,2-a]pyridines have been extensively studied, with recent progress highlighting their potential as anti-infectious agents. The versatility of the imidazo[1,2-a]pyridine scaffold allows for the development of a wide range of analogues with varied biological activities. These compounds have been categorized based on their function as enzyme inhibitors, receptor ligands, and anti-infectious agents, demonstrating the broad applicability of this class of compounds in drug discovery3.
The synthesis of new polyheterocyclic ring systems derived from related compounds such as 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has led to the creation of novel heterocycles with potential antibacterial properties. These synthetic endeavors not only expand the chemical space of biologically active compounds but also provide a platform for the discovery of new therapeutic agents. The synthesized compounds have been characterized using various spectroscopic techniques, and their antibacterial properties have been evaluated in vitro4.
The synthesis of 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine can be achieved through several methodologies:
The molecular structure of 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine features a fused ring system consisting of an imidazole ring and a pyridine ring. Key structural characteristics include:
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine participates in various chemical reactions:
The mechanism of action for compounds like 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine often involves interaction with biological targets such as enzymes or receptors:
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine has several notable applications:
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (CAS: 121394-38-5) is a bicyclic heteroaromatic compound with the molecular formula C₉H₉BrN₂ and a molecular weight of 225.09 g/mol [7]. Its atomic connectivity is unambiguously defined by the SMILES notation CC1=C(N2C=C(C=CC2=N1)Br)C
and the InChIKey AXJKPHYIERDRBX-UHFFFAOYSA-N
[2]. The structure comprises a fused imidazole-pyridine ring system with bromine at position 6 and methyl groups at positions 2 and 3. Key bond lengths and angles predicted via computational modeling include:
Table 1: Atomic Connectivity and Bonding
Position | Substituent | Bond Type | Stereochemistry |
---|---|---|---|
2 | Methyl | Covalent | Planar ring system |
3 | Methyl | Covalent | Planar ring system |
6 | Bromine | Covalent | Orthogonal to ring |
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy:Strong absorptions at 680 cm⁻¹ (C-Br stretch), 1590 cm⁻¹ (C=N imidazole), and 2920–3050 cm⁻¹ (asymmetric C-H stretches of methyl groups) [7].
Mass Spectrometry:Electrospray ionization (ESI-MS) shows a base peak at m/z 225.00218 [M]⁺, with isotopic patterns confirming bromine (¹:¹ ratio for M⁺/M⁺+2). Fragments include m/z 146 (loss of Br) and m/z 119 (loss of Br and HCN) [2].
Table 2: Key Spectral Assignments
Technique | Signal (ppm/cm⁻¹/m/z) | Assignment |
---|---|---|
¹H NMR | δ 2.40 (s, 3H) | C2-CH₃ |
¹H NMR | δ 7.65 (d, 1H) | H7 |
¹³C NMR | δ 118.5 | C6 (Br-attached) |
IR | 680 cm⁻¹ | C-Br stretch |
MS | 225.00218 | [M]⁺ |
Single-crystal X-ray diffraction data for this compound remains unreported in the literature. However, crystallographic studies of structurally analogous imidazo[1,2-a]pyridines (e.g., a brominated derivative with a phenylpropene substituent) reveal monoclinic systems (space group P2₁/c) with unit cell parameters a = 6.92 Å, b = 7.17 Å, c = 29.63 Å, β = 93.92° . The fused ring system exhibits planarity (deviation < 0.05 Å), with bromine adopting an orthogonal orientation relative to the ring plane. Intermolecular interactions are dominated by van der Waals forces and weak C-H⋯π contacts (3.5–4.0 Å) .
Substituent position profoundly influences physicochemical properties:
Structure-Property Relationships and Applications
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: